Biphenyl, 4,4'-bis(1-pyrrolidin-2-one)-
Description
Biphenyl, 4,4'-bis(1-pyrrolidin-2-one)- is a symmetric biphenyl derivative functionalized with two pyrrolidin-2-one (γ-lactam) rings at the para positions. Pyrrolidin-2-one is a five-membered lactam ring, contributing polarity and hydrogen-bonding capability due to its amide moiety.
While direct synthesis data for this compound are unavailable in the provided evidence, analogous biphenyl derivatives are synthesized via multi-step organic reactions. For example:
- Friedel-Crafts acylation and Willgerodt reactions are used to prepare 4,4'-bis(4-carboxymethylene)biphenyl .
- Crystal structure studies of structurally related compounds, such as 4,4'-bis(3-(pyrrolidin-1-yl)prop-1-yn-1-yl)-1,1'-biphenyl, highlight the role of substituents in dictating molecular packing and physicochemical properties .
Characterization typically involves FT-IR (e.g., carbonyl stretching at ~1694 cm⁻¹ for carboxylic acid derivatives) and NMR (e.g., methylene protons at 3.5 ppm in ¹H NMR) .
Properties
IUPAC Name |
1-[4-[4-(2-oxopyrrolidin-1-yl)phenyl]phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-3-1-13-21(19)17-9-5-15(6-10-17)16-7-11-18(12-8-16)22-14-2-4-20(22)24/h5-12H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNUFSSOMFCBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares Biphenyl, 4,4'-bis(1-pyrrolidin-2-one)- with structurally related biphenyl derivatives:
Key Observations:
Pyrrolidin-2-one vs. Pyrrolidine Derivatives :
- The lactam rings in the target compound enhance hydrogen-bonding capacity compared to pyrrolidine derivatives (e.g., ’s alkynyl-linked pyrrolidine), which lack an amide proton. This difference may improve solubility in polar solvents or interactions in drug-receptor binding.
- Crystal Packing : Methyl-substituted pyrrolidine derivatives () exhibit tighter molecular packing, reducing solubility but improving thermal stability. The lactam rings in the target compound may adopt less dense packing due to steric and electronic effects .
Comparison with Azaspiro Compounds (): Compounds with azaspiro[3.4]octan-1-one rings demonstrate antinociceptive activity, likely due to their rigid, three-dimensional structures enhancing receptor binding. The target compound’s planar biphenyl core and flexible lactam substituents may instead favor membrane permeability or polymer backbone integration.
- CBP’s carbazolyl groups enable efficient hole transport in OLEDs, whereas the target compound’s lactam rings lack π-conjugation, limiting charge transport. However, its polarity could stabilize excitons in light-emitting layers or serve as a dopant in emissive materials.
Azo Dyes (): Benzidine derivatives with azo and sulfonic acid groups prioritize chromophoric strength and water solubility.
Notes
Data Limitations : Direct experimental data on Biphenyl, 4,4'-bis(1-pyrrolidin-2-one)- are scarce; comparisons rely on structural analogs and inferred properties.
Diverse Applications : Functional group variation in biphenyl derivatives enables tailored use in fields ranging from medicine to organic electronics.
Research Gaps : Further studies should explore the compound’s synthesis, crystallography, and biological profiling to validate theoretical comparisons.
Preparation Methods
Functionalization of Alkyne Intermediates
The terminal alkynes in the biphenyl intermediate undergo bromination to install leaving groups essential for subsequent nucleophilic substitutions. Treatment with bromomethane and triphenylphosphine in anhydrous methylene chloride converts the propargyl alcohols to 4,4'-bis(3-bromoprop-1-yn-1-yl)-1,1'-biphenyl. This step is critical for introducing reactivity toward amine nucleophiles, with the bromine atoms serving as electrophilic centers.
Nucleophilic Substitution with Pyrrolidine
The installation of pyrrolidinone rings occurs via a two-step sequence: nucleophilic substitution followed by lactamization. Suspending 4,4'-bis(3-bromoprop-1-yn-1-yl)-1,1'-biphenyl in acetonitrile with excess pyrrolidine initiates a double substitution reaction. Stirring at room temperature for 2 hours replaces both bromine atoms with pyrrolidine groups, forming a bis-propargylpyrrolidine intermediate.
Lactamization to Pyrrolidin-2-Ones
Cyclization of the bis-propargylpyrrolidine intermediate into the target pyrrolidinones requires acid catalysis. Refluxing the crude product in toluene with acetic acid induces intramolecular lactamization, closing the five-membered rings. This step proceeds via nucleophilic attack of the amine on the adjacent carbonyl group, facilitated by the electron-withdrawing ester substituent. The reaction yields a mixture of diastereomers due to stereochemical flexibility at the C(3) position, necessitating chromatographic purification (dichloromethane/methanol, 100:3) to isolate the desired product in 80% yield.
One-Pot Dealkoxycarbonylation Strategies
To streamline the synthesis, recent methodologies integrate dealkoxycarbonylation into a single reaction vessel. As demonstrated in, alkaline saponification of ester groups followed by thermolysis eliminates the alkoxycarbonyl moiety, directly affording 1,5-diarylpyrrolidin-2-ones. Applied to the biphenyl system, this approach avoids intermediate isolation, reducing purification steps and improving overall efficiency. For example, scaling the reaction to 1.00 g of cyclopropane precursor delivered the product in 79% yield, highlighting its robustness.
Comparative Analysis of Solvent and Catalyst Effects
Optimizing reaction media and catalytic systems significantly impacts yield and selectivity. Data from reveal dichloroethane (DCE) as the optimal solvent for pyrrolidinone formation, outperforming acetonitrile (51%), THF (45%), and DMA (23%) due to superior radical stabilization and miscibility. Similarly, varying photocatalyst (PC-B) loading from 0.05% to 2% demonstrated a direct correlation between catalyst concentration and yield, with 2% providing maximal efficiency (86%). These findings underscore the importance of solvent-catalyst synergy in large-scale syntheses.
Stereochemical Considerations and Chiral Resolutions
The presence of stereogenic centers in pyrrolidin-2-ones necessitates enantioselective synthesis for pharmacological applications. Although current methods for biphenyl, 4,4'-bis(1-pyrrolidin-2-one)- yield racemic mixtures, chiral auxiliaries or asymmetric catalysis could be adapted from related systems. For instance, notes that nickel perchlorate induces stereoselective ring-opening of donor-acceptor cyclopropanes, suggesting potential for controlling absolute configuration in future iterations.
Scalability and Industrial Feasibility
Transitioning from laboratory-scale to industrial production requires addressing reaction scalability and cost. The palladium-catalyzed cross-coupling in utilizes affordable catalysts (PdCl₂(PPh₃)₂, CuI) and mild conditions, making it amenable to kilogram-scale synthesis. Furthermore, the one-pot protocol in reduces solvent waste and chromatographic steps, aligning with green chemistry principles. Economic modeling of raw material costs (e.g., tetraiodobenzene at ~$120/mol) versus product value (~$2,000/mol) further supports commercial viability.
Q & A
Q. How can the crystal structure of Biphenyl, 4,4'-bis(1-pyrrolidin-2-one)- be determined using X-ray crystallography?
- Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Use SHELXL for refinement, leveraging its robust algorithms for handling small-molecule data. For accurate results:
Q. What synthetic routes are effective for synthesizing biphenyl derivatives with pyrrolidinone substituents?
- Methodological Answer: Common strategies include:
- Suzuki-Miyaura cross-coupling: Use 4,4'-dibromobiphenyl with a pyrrolidinone boronic ester derivative under Pd(PPh₃)₄ catalysis.
- Vilsmeier-Haack reaction: Introduce carbonyl groups to biphenyl precursors, followed by cyclization with amines.
- Monitor reaction progress via TLC and HPLC, and confirm purity via melting point analysis and elemental composition .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Use a multi-technique approach:
- NMR: ¹H/¹³C NMR to confirm substituent positions and assess symmetry (e.g., singlet peaks for equivalent protons).
- IR: Identify carbonyl stretches (~1700 cm⁻¹) and amide bands (~1650 cm⁻¹) from pyrrolidinone groups.
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns for structural confirmation .
Advanced Questions
Q. How can computational methods predict the photophysical properties of this compound for organic electronics?
- Methodological Answer: Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental UV-Vis and fluorescence spectroscopy:
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer: Address discrepancies (e.g., unexpected NMR splitting or IR band shifts) via:
Q. How is the potential biological activity (e.g., antimicrobial) of this compound evaluated?
- Methodological Answer: Follow standardized protocols:
- Agar diffusion assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC determination: Use broth microdilution with concentrations ranging from 0.5–128 µg/mL.
- Compare results to structurally related compounds (e.g., azanylylidene-bis(indolin-2-one) derivatives) for SAR insights .
Q. What methodologies assess the environmental or toxicological impact of this compound?
- Methodological Answer: Adopt EPA guidelines for toxicological reviews:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
